2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-33-18-8-5-14(6-9-18)19-13-30-12-16(7-10-20(30)27-19)22(32)29-28-21(31)15-3-2-4-17(11-15)23(24,25)26/h2-13H,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPAIZXOXCRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group, a trifluoromethylbenzoyl moiety, and an imidazo-pyridine core, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antitumor properties. For instance, related compounds have shown IC50 values ranging from 0.67 µM to 49.85 µM against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, hydrazone derivatives demonstrated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal eukaryotic cell lines such as HepG2 and MonoMac6 . This selectivity is crucial for minimizing side effects in therapeutic applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : By inhibiting enzymes like AChE, it may modulate neurotransmitter levels, which can affect tumor growth indirectly.
- Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, contributing to their antitumor effects.
Case Studies
- Antitumor Efficacy : A study reported that a related imidazo[1,2-a]pyridine derivative exhibited an IC50 of 0.30 nM against human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic activity .
- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective effects of hydrazone derivatives in models of Alzheimer's disease by inhibiting AChE .
Data Summary Table
| Biological Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| Antitumor Activity | 0.67 - 49.85 | A549, HCT116 |
| AChE Inhibition | 27.04 - 106.75 | Enzyme Inhibition |
| Anti-Angiogenic Activity | 0.30 | HUVECs |
| Selectivity Index | N/A | HepG2, MonoMac6 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Carbohydrazide Moieties
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 89010-43-5)
- Structural Features : Chlorine substituents at positions 6 (imidazo[1,2-a]pyridine) and 2 (phenyl ring); a hydrazide linked to a chlorophenylmethylene group.
- Applications : Used in medicinal chemistry for antimicrobial screening due to halogenated aromatic systems .
5-Amino-7-(4-methoxyphenyl)-8-nitro-N-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide (6f)
- Structural Features: Nitro and amino groups at positions 8 and 5, respectively; 4-methoxyphenyl at position 7; hydrazide linked to a nitrophenyl-ethylidene group.
- Properties : Dark yellow solid; mp 267–269°C ; IR bands at 3401, 1658 cm⁻¹ (NH and C=O stretching) .
- Synthesis : Synthesized via a five-component cascade reaction, highlighting efficiency in constructing complex heterocycles .
Target Compound vs. Analogues
Analogues with Trifluoromethylbenzoyl Groups
N-[3-(2-Acetamidoimidazo[1,2-a]pyridin-6-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide (8EN)
- Structural Features : Acetamido group at position 2; trifluoromethylbenzamide linked to a methylphenyl-imidazo[1,2-a]pyridine.
- Properties : Molecular formula C24H19F3N4O2 ; aromatic bond count = 22, indicating high planarity for target engagement .
Comparison of Trifluoromethyl Derivatives
Analogues with Fluorophenyl Substituents
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-4-methylbenzenamine (13a)
- Structural Features : 4-Fluorophenyl at position 2; methyl group at position 6; benzenamine linked via methylene.
- Properties : IR bands at 3080, 1599 cm⁻¹ (C-F and aromatic C=C); MS m/z 400 [M]⁺ .
- Bioactivity : Exhibits antibacterial activity against S. aureus (MIC = 12.5 µg/mL) .
Comparison of Fluorinated Derivatives
| Feature | Target Compound | 13a |
|---|---|---|
| Fluorine Position | None (CF3 on benzoyl) | Position 2 (4-fluorophenyl) |
| Bioactivity | Unknown (inferred kinase inhibition) | Antibacterial |
Q & A
Q. What are efficient synthetic protocols for preparing imidazo[1,2-a]pyridine-6-carbohydrazide derivatives?
A five-component cascade reaction offers a catalyst-free, environmentally benign approach. Key steps include N,N-acetal formation, Knoevenagel condensation, and cyclization. Use cyanoacetohydrazide, nitroacetophenone derivatives, and diamines in water/ethanol solvent systems. This method avoids toxic catalysts and achieves high functional group tolerance .
Q. What standard characterization techniques validate the structure of this compound?
Employ a combination of 1H/13C NMR for hydrogen/carbon environment mapping, IR spectroscopy to confirm carbonyl and hydrazide groups, and mass spectrometry for molecular weight verification. Elemental analysis ensures purity (>95%), while thin-layer chromatography (TLC) monitors reaction progress .
Q. How can researchers conduct initial biological evaluation of this compound?
Perform in vitro antibacterial/antifungal assays (e.g., agar diffusion or microdilution) against Staphylococcus aureus and Candida albicans. Compare inhibition zones/minimum inhibitory concentrations (MICs) to standard drugs like ciprofloxacin or fluconazole. Ensure triplicate experiments to assess reproducibility .
Q. What solvents and conditions are optimal for purification?
Use ethanol-water mixtures for recrystallization due to the compound’s moderate polarity. For chromatographic purification, employ silica gel columns with ethyl acetate/hexane (3:7) gradients. Monitor fractions via TLC (Rf ≈ 0.4) under UV light .
Advanced Research Questions
Q. How can multi-step synthesis yields be optimized for derivatives with trifluoromethyl groups?
Control reduction steps (e.g., NaBH4) at 5–10°C to minimize side reactions. For imine intermediates, maintain anhydrous conditions and use molecular sieves to trap water. Optimize stoichiometry (1.1–1.2 equivalents of reducing agents) and reaction time (12–24 hours) to achieve yields >65% .
Q. What catalytic methods enable modular construction of the imidazo[1,2-a]pyridine core?
A copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes provides rapid access to the core structure. Use CuI (10 mol%) in DMF at 80°C for 12 hours. This method avoids pre-functionalized substrates and achieves >80% yields for electron-deficient aryl groups .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Replicate studies using standardized protocols (CLSI guidelines) and test structural analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl). Use dose-response curves to compare IC50 values and assess structure-activity relationships (SAR) .
Q. What rational design principles enhance pharmacokinetic properties?
The trifluoromethyl group increases metabolic stability and lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Pair with hydrophilic substituents (e.g., methoxy) to balance solubility. Molecular docking studies suggest the benzoyl hydrazide moiety interacts with ATP-binding pockets in kinase targets .
Methodological Notes
- Contradictory Data : Cross-validate NMR assignments with 2D-COSY and HSQC spectra to resolve structural ambiguities .
- Scale-Up : For gram-scale synthesis, replace batch reactors with continuous flow systems to improve heat transfer and reduce byproducts .
- Purity Assurance : Combine HPLC (C18 column, acetonitrile/water) with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
